molecular formula C18H20ClNO3S B2821300 2-(4-chlorophenoxy)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2309805-37-4

2-(4-chlorophenoxy)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2821300
CAS No.: 2309805-37-4
M. Wt: 365.87
InChI Key: DJWPPTYWPVUSTC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H20ClNO3S and its molecular weight is 365.87. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Molecular Interactions

Crystallographic studies on compounds such as C,N-disubstituted acetamides highlight the importance of hydrogen bonding and other intermolecular interactions in determining molecular structure and assembly. For example, Narayana et al. (2016) elucidated the crystal structures of two acetamides, demonstrating how hydrogen bonds and halogen-π interactions contribute to their supramolecular assembly Crystal structures of two C,N-disubstituted acetamides.

Coordination Chemistry and Antioxidant Activity

Research into coordination complexes constructed from acetamide derivatives has shown the significance of these compounds in forming structurally diverse and functionally significant materials. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) complexes with pyrazole-acetamide derivatives, revealing the role of hydrogen bonding in self-assembly processes and highlighting their significant antioxidant activity Novel Co(II) and Cu(II) coordination complexes.

Optical and Electronic Applications

The nonlinear optical properties of crystalline acetamide structures have been investigated, underscoring their potential in photonic devices. Castro et al. (2017) assessed two organic crystals, including a chlorophenyl acetamide, for their linear and nonlinear optical behavior, indicating their suitability for applications in optical switches, modulators, and energy transfer devices Theoretical investigations of nonlinear optical properties.

Synthesis and Antimicrobial Potential

The design and synthesis of compounds featuring acetamide moieties, especially those incorporating thiophene and chlorophenyl groups, have been explored for their antimicrobial properties. Aly et al. (2011) developed new heterocyclic compounds incorporating the antipyrine moiety, expected to exhibit high biological activity against various microorganisms Design and synthesis of some new thiophene, thienopyrimidine and thienothiadiazine derivatives.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-15-1-3-16(4-2-15)23-11-17(21)20-13-18(6-8-22-9-7-18)14-5-10-24-12-14/h1-5,10,12H,6-9,11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWPPTYWPVUSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.